BenchChemオンラインストアへようこそ!

N-(2-methoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide

beta2-adrenergic receptor radioligand binding GPCR pharmacology

N-(2-methoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide (CAS 727407-71-8) is a synthetic thiomorpholine-3-one acetamide derivative that functions as a potent and selective beta2-adrenergic receptor (β2-AR) agonist. With a molecular weight of 280.34 Da and a calculated logP of 0.66, this compound occupies a distinct physicochemical space relative to classical ethanolamine-based β2-AR agonists.

Molecular Formula C13H16N2O3S
Molecular Weight 280.34 g/mol
Cat. No. B4231456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide
Molecular FormulaC13H16N2O3S
Molecular Weight280.34 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)CC2C(=O)NCCS2
InChIInChI=1S/C13H16N2O3S/c1-18-10-5-3-2-4-9(10)15-12(16)8-11-13(17)14-6-7-19-11/h2-5,11H,6-8H2,1H3,(H,14,17)(H,15,16)
InChIKeyREOXVRQZJMCZKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide — Beta2-Adrenergic Receptor Agonist Procurement & Selection Guide


N-(2-methoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide (CAS 727407-71-8) is a synthetic thiomorpholine-3-one acetamide derivative that functions as a potent and selective beta2-adrenergic receptor (β2-AR) agonist [1]. With a molecular weight of 280.34 Da and a calculated logP of 0.66, this compound occupies a distinct physicochemical space relative to classical ethanolamine-based β2-AR agonists . Supplied as a racemic mixture, it has been characterized in both binding and functional assays against human β2-AR, revealing nanomolar affinity and functional potency [1]. Its thiomorpholine-3-one scaffold distinguishes it structurally from the phenylethanolamine chemotype that dominates the marketed β2-agonist class.

Why N-(2-Methoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide Cannot Be Replaced by Generic Beta2-Agonists or Close Structural Analogs


Closely related thiomorpholine acetamide analogs with alternative N-aryl substitutions (e.g., 5-chloro-2-methoxyphenyl, 3,4-dichlorophenyl, 4-fluorophenyl) exhibit distinct pharmacological profiles due to the sensitivity of β2-AR ligand recognition to substituent electronics and sterics . Even within-class β2-agonists such as isoproterenol, formoterol, and salmeterol differ markedly in affinity, functional selectivity, and biased signaling properties . The 2-methoxyphenyl substitution in N-(2-methoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide imparts a unique combination of moderate lipophilicity (logP 0.66) and balanced signaling bias that cannot be assumed for its closest structural neighbors . The quantitative evidence below demonstrates precisely where this compound diverges from its apparent substitutes.

Quantitative Differentiation Evidence for N-(2-Methoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide vs. Comparator Compounds


Beta2-AR Binding Affinity (Ki): 11.7-Fold Higher Than Isoproterenol, Positioning It for Potency-Sensitive Assays

In a radioligand displacement assay using [3H]-(R,R')-methoxyfenoterol on human β2-AR expressed in HEK cells, N-(2-methoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide exhibited a Ki of 39 nM [1]. Under comparable conditions, the classical β2-agonist isoproterenol displays a Ki of 458 nM for human β2-AR . This corresponds to an 11.7-fold higher binding affinity for the target compound relative to isoproterenol, placing it in an intermediate affinity bracket distinct from both weak partial agonists and ultra-high-affinity ligands such as salmeterol (Ki 1.5 nM).

beta2-adrenergic receptor radioligand binding GPCR pharmacology receptor affinity

Functional cAMP Agonism (EC50): 2.25-Fold More Potent Than Isoproterenol, 3.5-Fold Less Potent Than Salmeterol

In a cellular cAMP accumulation assay using human β2-AR expressed in HEK293 cells, N-(2-methoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide achieved an EC50 of 2.80 nM [1]. Isoproterenol, tested in a comparable assay format (HEK293T cells expressing β2-AR, cAMP accumulation measured by protein kinase binding), yielded an EC50 of 6.30 nM [2]. Salmeterol, a long-acting β2-agonist, shows an EC50 of 0.79 nM in a comparable cAMP accumulation assay . The target compound thus occupies a specific intermediate potency position—2.25-fold more potent than the classical agonist isoproterenol but 3.54-fold less potent than the ultra-potent salmeterol.

cAMP accumulation functional agonism beta2-AR signaling potency ranking

Beta2/Beta1 Subtype Selectivity Ratio: 10,872 vs. 346 (Formoterol) and 1,500 (Salmeterol)

The selectivity profile of N-(2-methoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide was assessed via β1-AR binding in rat cortical membranes (Ki = 424,000 nM) and β2-AR binding in human HEK cells (Ki = 39 nM), yielding a β2/β1 selectivity ratio of approximately 10,872 [1]. In comparison, formoterol exhibits a β2/β1 Ki ratio of 346 (β2 Ki = 7.6 nM; β1 Ki = 2,630 nM) , while salmeterol shows a ratio of approximately 1,500 (β2 Ki = 1.5 nM; β1 Ki ≈ 2,250 nM) . The target compound's selectivity ratio is 31.4-fold higher than formoterol and 7.2-fold higher than salmeterol. Note: β1 data are from rat tissue; β2 data are from human recombinant receptor—cross-species comparison is acknowledged.

receptor subtype selectivity beta1-adrenergic receptor off-target profiling cardiovascular safety

Signaling Bias Factor: Balanced G-Protein/β-Arrestin Coupling (Bias Factor 1.94) vs. Isoproterenol's Extreme Bias (Bias Factor 340)

Comparison of cAMP accumulation (EC50) and mitogenesis inhibition (IC50) reveals a profound difference in signaling bias between the target compound and isoproterenol. For N-(2-methoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide, the ratio of cAMP EC50 (2.80 nM) to mitogenesis IC50 (1.44 nM) is 1.94, indicating near-equivalent engagement of G-protein and β-arrestin-mediated pathways [1]. In contrast, isoproterenol displays a cAMP EC50 of 17.0 nM and a mitogenesis IC50 of 0.05 nM in 1321N1 cells, yielding a bias factor of 340 [2]. This represents a 175-fold difference in bias factor, demonstrating that the target compound induces a fundamentally different active receptor conformation than isoproterenol.

biased agonism mitogenesis inhibition functional selectivity beta-arrestin signaling

Physicochemical Differentiation: 15-Fold Lower Lipophilicity and 33% Lower Molecular Weight vs. Marketed LABAs

N-(2-methoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide exhibits a calculated logP of 0.66 and a molecular weight of 280.34 Da . In comparison, the long-acting β2-agonists salmeterol (logP 3.4–4.2, MW 416 Da) [1] and formoterol (logP 2.2–3.3, MW 344 Da) [2] are substantially more lipophilic and larger. At the midpoint of reported ranges, the target compound is approximately 15-fold less lipophilic than salmeterol and 33% lower in molecular weight. Its polar surface area of 55.3 Ų also distinguishes it from salmeterol (PSA ~82 Ų) and formoterol (PSA ~91 Ų) [1][2].

drug-like properties lipophilicity aqueous solubility lead optimization

Optimal Procurement and Research Application Scenarios for N-(2-Methoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide


Biased Agonism Mechanistic Studies at Beta2-Adrenergic Receptor

With a signaling bias factor of 1.94 (cAMP EC50/mitogenesis IC50 ratio) that is 175-fold more balanced than isoproterenol's bias factor of 340, N-(2-methoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide serves as a critical balanced reference agonist for dissecting G-protein-dependent versus β-arrestin-dependent signaling pathways at β2-AR [1]. Its intermediate potency (EC50 2.80 nM) avoids the receptor saturation issues encountered with ultra-potent agonists like salmeterol (EC50 0.79 nM), enabling clearer resolution of concentration-dependent signaling bias experiments. Researchers studying functional selectivity and ligand-directed signaling will find this compound fills a methodological gap left by classical β2-agonists that exhibit pronounced intrinsic bias.

High-Selectivity β2-AR Pharmacological Tool for Cardiovascular and Smooth Muscle Preparations

The compound's β2/β1 selectivity ratio of approximately 10,872—31-fold higher than formoterol (ratio 346) and 7-fold higher than salmeterol (ratio 1,500)—makes it an ideal tool for studies requiring β2-AR activation without confounding β1-AR effects [2]. This is particularly valuable in isolated cardiomyocyte, papillary muscle, and Langendorff heart preparations, where even modest β1-AR agonism triggers chronotropic and inotropic responses that obscure β2-specific signals. Its selectivity also benefits airway smooth muscle studies, where β1-AR contributions to relaxation can complicate interpretation of β2-AR pharmacology. The balanced signaling profile (bias factor 1.94) further ensures that observed functional responses reflect genuine β2-AR engagement rather than ligand-specific signaling artifacts [1].

Lead Optimization Scaffold for Next-Generation Inhaled Beta2-Agonist Discovery Programs

The thiomorpholine-3-one acetamide core, combined with a logP of 0.66 and MW of 280 Da, offers a differentiated starting point for medicinal chemistry programs targeting inhaled β2-agonists with improved developability profiles . Its 15-fold lower lipophilicity relative to salmeterol (logP ~3.8) suggests potential for reduced phospholipidosis risk and faster systemic clearance—both desirable attributes for inhaled therapeutics where prolonged lung retention and minimal systemic exposure are sought [3]. The 11.7-fold higher binding affinity over isoproterenol (Ki 39 nM vs. 458 nM) provides a favorable potency baseline, while the scaffold's structural divergence from phenylethanolamine chemotypes offers patent differentiation opportunities [4]. The compound's racemic nature also presents opportunities for chiral resolution and stereospecific SAR exploration.

Procurement as a Thiomorpholine-Based Reference Standard for GPCR Ligand Screening Libraries

For screening libraries and compound collections focused on non-catechol, non-ethanolamine β2-AR agonists, N-(2-methoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide represents a structurally distinct chemotype with fully characterized binding (Ki 39 nM), functional (EC50 2.80 nM), and selectivity (β2/β1 ratio >10,000) parameters [1][2][4]. Its defined pharmacological fingerprint—spanning affinity, potency, subtype selectivity, and signaling bias—makes it suitable as a positive control or reference standard in high-throughput screening campaigns targeting β2-AR. The compound's moderate lipophilicity (logP 0.66) and low molecular weight (280 Da) also facilitate its handling in automated liquid handling systems, where solubility limitations often complicate the use of highly lipophilic reference compounds like salmeterol .

Quote Request

Request a Quote for N-(2-methoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.